

# Discovery and natural occurrence of (1R)-(-)-Dimenthyl succinate

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## Compound of Interest

Compound Name: (1R)-(-)-Dimenthyl succinate

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An In-depth Technical Guide to (1R)-(-)-Dimenthyl Succinate

## Introduction

**(1R)-(-)-Dimenthyl succinate**, also known as di-(-)-menthyl succinate, is a chiral ester of succinic acid and (-)-menthol. Its chemical structure incorporates two chiral menthyl groups, resulting in a specific stereoisomer with distinct physical and chemical properties. This technical guide provides a comprehensive overview of the available scientific information regarding **(1R)-(-)-Dimenthyl succinate**, focusing on its synthesis, physicochemical properties, and spectroscopic data. It is important to note that specific information regarding the discovery, natural occurrence, and biological activity of this particular stereoisomer is limited in the current scientific literature. Therefore, this guide also provides context from related succinate compounds to offer a broader understanding.

## Physicochemical Properties

The known physicochemical properties of **(1R)-(-)-Dimenthyl succinate** are summarized in the table below. This data is essential for its handling, characterization, and application in research and development.

Property	Value	Reference
CAS Number	34212-59-4	[1][2]
Molecular Formula	C <sub>24</sub> H <sub>42</sub> O <sub>4</sub>	[1][2]
Molecular Weight	394.59 g/mol	[2]
Appearance	White to yellow solid	[2]
Melting Point	62-64 °C	[2]
Boiling Point	200-205 °C at 2 mmHg	[2]
Optical Activity	[α] <sub>D</sub> <sup>20</sup> = -89° (c=5 in chloroform)	[2]
Density	0.9873 g/cm <sup>3</sup> (estimate)	[2]
Refractive Index	1.4460 (estimate)	[2]

## Synthesis of (1R)-(-)-Dimenthyl Succinate

The synthesis of chiral esters like **(1R)-(-)-Dimenthyl succinate** often involves the use of chiral auxiliaries to induce stereoselectivity. Based on the literature, a plausible method for the synthesis of **(1R)-(-)-Dimenthyl succinate** is the esterification of succinic acid with (1R,2S,5R)-(-)-menthol.

## Proposed Experimental Protocol: Esterification of Succinic Acid with (-)-Menthol

This protocol is based on general esterification procedures and the principles of using chiral auxiliaries for asymmetric synthesis[3].

Materials:

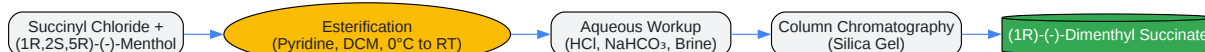
- Succinyl chloride
- (1R,2S,5R)-(-)-Menthol
- Anhydrous pyridine or triethylamine

- Anhydrous dichloromethane (DCM) or diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1R,2S,5R)-(-)-menthol (2.2 equivalents) in anhydrous dichloromethane.
- Add anhydrous pyridine or triethylamine (2.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
- Slowly add succinyl chloride (1 equivalent) dropwise to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure **(1R)-(-)-Dimenthyl succinate**.
- Characterize the final product by NMR, mass spectrometry, and polarimetry to confirm its identity and purity.

## Synthesis Workflow Diagram



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Caption: Synthesis workflow for **(1R)-(-)-Dimenthyl succinate**.

## Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and confirmation of **(1R)-(-)-Dimenthyl succinate**. The National Institute of Standards and Technology (NIST) provides mass and IR spectral data for this compound.

- **Mass Spectrum (Electron Ionization):** The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The NIST database contains the mass spectrum for "Succinic acid, di-(-)-menthyl ester"[1].
- **Infrared (IR) Spectrum:** The IR spectrum reveals the functional groups present in the molecule. The NIST database contains the gas-phase IR spectrum for "Succinic acid, di-(-)-menthyl ester"[4].

## Discovery and Natural Occurrence

There is no specific information available in the reviewed literature regarding the initial discovery or first synthesis of **(1R)-(-)-Dimenthyl succinate**. It is likely a synthetically derived compound for research purposes, particularly in the context of asymmetric synthesis.

While **(1R)-(-)-Dimenthyl succinate** itself has not been reported as a natural product, the parent compound, dimethyl succinate, has been identified in some natural sources. For instance, dimethyl succinate is found in fried hazelnuts and has been reported in *Astragalus mongholicus* and *Astragalus membranaceus*[5][6]. It is also considered a fatty acid methyl ester and can be found in various foods[7].

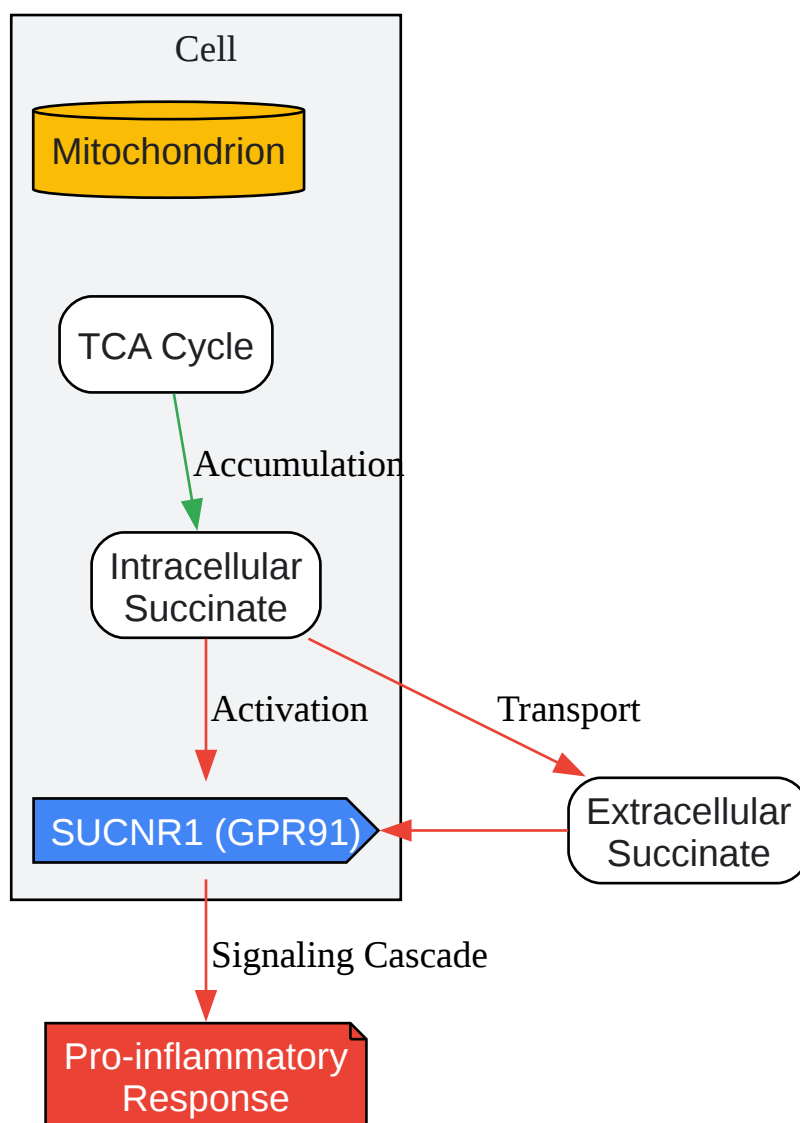
## Biological Activity

Specific biological activity or signaling pathway involvement for **(1R)-(-)-Dimethyl succinate** has not been documented. However, the biological roles of the achiral dimethyl succinate and other succinate esters have been investigated.

Dimethyl succinate is a cell-permeable succinate analog that can influence cellular metabolism. It has been shown to disrupt the TCA cycle by increasing intracellular succinate levels, which can lead to reduced protein synthesis and impaired myogenic differentiation[8]. Studies have also indicated that infusion of dimethyl succinate may have protective effects in experimental endotoxemia[9]. Furthermore, certain succinate esters are being explored as potential insulinotropic agents for the treatment of non-insulin-dependent diabetes mellitus by acting as nutrients in pancreatic islet cells[10].

## General Signaling Role of Succinate

Succinate, the unesterified parent dicarboxylic acid, is a key metabolite in the tricarboxylic acid (TCA) cycle. Beyond its metabolic role, succinate can act as a signaling molecule. Under certain conditions, such as inflammation or hypoxia, succinate can accumulate and be transported out of the mitochondria and the cell. Extracellular succinate can then activate the G-protein coupled receptor SUCNR1 (GPR91), leading to various physiological responses, including pro-inflammatory effects.



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Caption: General signaling pathway of succinate.

## Conclusion

**(1R)-(-)-Dimethyl succinate** is a specific chiral molecule for which detailed scientific information is sparse. While its physicochemical properties and spectroscopic data are available, its discovery, natural occurrence, and biological activities remain largely unexplored. The synthesis of this compound is achievable through established methods of asymmetric synthesis using chiral auxiliaries. Future research is needed to investigate the potential natural

occurrence and to elucidate the specific biological roles and potential applications of this and other chiral succinate esters, which may differ significantly from their achiral counterparts.

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- To cite this document: BenchChem. [Discovery and natural occurrence of (1R)-(-)-Dimethyl succinate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116862#discovery-and-natural-occurrence-of-1r-dimethyl-succinate]

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